6-Keto-prostaglandin F1alpha 6-Keto-prostaglandin F1alpha 6-keto prostaglandin F1α (6-keto PGF1α) is the inactive, non-enzymatic hydrolysis product of PGI2.1,2 6-keto PGF1α serves as a useful marker of PGI2 biosynthesis in vivo. When [3H]-PGI2 is injected into healthy human males, 6.6% of the radioactivity is recovered from urine as [3H]-6-keto PGF1α.3
6-Keto-PGF1alpha, also known as 6-oxo-PGF1alpha or 6-keto-PGF1a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 6-keto-PGF1alpha is considered to be an eicosanoid lipid molecule. 6-Keto-PGF1alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Keto-PGF1alpha has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 6-keto-PGF1alpha is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 6-keto-PGF1alpha is involved in the arachidonic Acid metabolism pathway.
6-oxoprostaglandin F1alpha is a prostaglandin Falpha that is prostaglandin F1alpha bearing a keto substituent at the 6-position. It has a role as a human metabolite and a mouse metabolite. It derives from a prostaglandin F1alpha. It is a conjugate acid of a 6-oxoprostaglandin F1alpha(1-).
The physiologically active and stable hydrolysis product of EPOPROSTENOL. Found in nearly all mammalian tissue.
Brand Name: Vulcanchem
CAS No.: 58962-34-8
VCID: VC20824759
InChI: InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Molecular Formula: C20H34O6
Molecular Weight: 370.5 g/mol

6-Keto-prostaglandin F1alpha

CAS No.: 58962-34-8

Cat. No.: VC20824759

Molecular Formula: C20H34O6

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

6-Keto-prostaglandin F1alpha - 58962-34-8

Specification

Description 6-keto prostaglandin F1α (6-keto PGF1α) is the inactive, non-enzymatic hydrolysis product of PGI2.1,2 6-keto PGF1α serves as a useful marker of PGI2 biosynthesis in vivo. When [3H]-PGI2 is injected into healthy human males, 6.6% of the radioactivity is recovered from urine as [3H]-6-keto PGF1α.3
6-Keto-PGF1alpha, also known as 6-oxo-PGF1alpha or 6-keto-PGF1a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 6-keto-PGF1alpha is considered to be an eicosanoid lipid molecule. 6-Keto-PGF1alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Keto-PGF1alpha has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, 6-keto-PGF1alpha is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 6-keto-PGF1alpha is involved in the arachidonic Acid metabolism pathway.
6-oxoprostaglandin F1alpha is a prostaglandin Falpha that is prostaglandin F1alpha bearing a keto substituent at the 6-position. It has a role as a human metabolite and a mouse metabolite. It derives from a prostaglandin F1alpha. It is a conjugate acid of a 6-oxoprostaglandin F1alpha(1-).
The physiologically active and stable hydrolysis product of EPOPROSTENOL. Found in nearly all mammalian tissue.
CAS No. 58962-34-8
Molecular Formula C20H34O6
Molecular Weight 370.5 g/mol
IUPAC Name 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid
Standard InChI InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1
Standard InChI Key KFGOFTHODYBSGM-ZUNNJUQCSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Appearance Assay:≥99%A crystalline solid

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